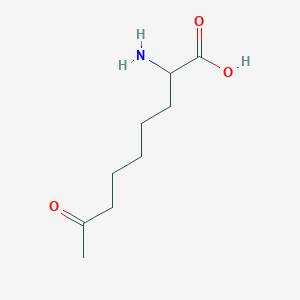

2-Amino-8-oxononanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-amino-8-oxononanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-7(11)5-3-2-4-6-8(10)9(12)13/h8H,2-6,10H2,1H3,(H,12,13) |

InChI Key |

JPTXVWCBMWCZEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-8-oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Amino-8-oxononanoic Acid

Abstract

This compound is a non-canonical amino acid that has emerged as a valuable tool in chemical biology and drug development. Its unique keto functional group, which is bio-orthogonal to the functional groups found in natural amino acids, allows for the site-specific modification of proteins. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols for the application of this compound in protein engineering and bioconjugation.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. This compound is an aliphatic keto-containing amino acid that can be genetically incorporated into proteins in Escherichia coli.[1] The keto group serves as a chemical handle for site-specific protein labeling and modification under mild, physiological conditions, reacting specifically with hydrazide and alkoxyamine-bearing compounds.[2] This allows for the attachment of a wide range of probes, including fluorophores, cross-linkers, and drug molecules.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis would involve the conversion of a protected L-glutamic acid derivative to a key aldehyde intermediate. This aldehyde can then undergo a Wittig-type reaction with a suitable phosphonium (B103445) ylide to introduce the carbon backbone, followed by functional group manipulations to install the keto group and deprotection to yield the final product.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application. While extensive experimental data is not available, the following tables summarize its known and predicted properties.

General Properties

| Property | Value | Source |

| CAS Number | 1219456-00-4 | [1][4] |

| Molecular Formula | C₉H₁₇NO₃ | [4][5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Appearance | Solid | [6] |

Predicted Spectral Data

The following spectral data are predicted based on the chemical structure of this compound and typical values for similar functional groups.

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to the α-proton, methylene (B1212753) protons of the aliphatic chain, and the terminal methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the keto carbonyl carbon, the α-carbon, and the carbons of the aliphatic chain. |

| IR (Infrared) | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid and ketone), and O-H (carboxylic acid) stretching. |

| MS (Mass Spec.) | A molecular ion peak [M+H]⁺ at m/z 188.1281. Common fragmentation would involve the loss of water, carbon dioxide, and cleavage adjacent to the keto group. |

Solubility and Stability

| Property | Information | Source |

| Solubility | The hydrochloride salt is soluble in DMSO (50 mg/mL).[6] The free amino acid is expected to be soluble in water and polar organic solvents.[7][8] | |

| Stability | The hydrochloride salt form is noted to have enhanced water solubility and stability.[9][10] For long-term storage, it is recommended to store at -20°C or -80°C.[6][11] |

Experimental Protocols

The primary application of this compound is its site-specific incorporation into proteins, followed by bio-orthogonal ligation.

Genetic Incorporation into Proteins

The site-specific incorporation of this compound into proteins in E. coli is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2] An evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (pylT) are commonly used for this purpose.[2]

Protocol Outline:

-

Plasmid Construction: A gene of interest is cloned into an expression vector, with the codon for the desired incorporation site mutated to the amber stop codon (TAG). A second plasmid carrying the genes for the evolved PylRS and pylT is also required.

-

Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.

-

Protein Expression: The transformed cells are cultured in a minimal medium supplemented with this compound. Induction of protein expression is carried out at the appropriate cell density.

-

Protein Purification: The expressed protein containing the keto-amino acid is purified using standard chromatography techniques.

Bio-orthogonal Ligation

The incorporated keto group can be specifically labeled with molecules containing a hydrazide or an alkoxyamine functional group to form a stable hydrazone or oxime linkage, respectively.[2]

Protocol Outline:

-

Reactant Preparation: The purified protein containing this compound is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~7). The labeling reagent (hydrazide or alkoxyamine derivative) is dissolved in an appropriate solvent.

-

Ligation Reaction: The labeling reagent is added to the protein solution in molar excess. The reaction is typically carried out at room temperature for several hours.

-

Purification of Labeled Protein: The excess labeling reagent is removed by dialysis or size-exclusion chromatography.

-

Analysis: The successful labeling of the protein is confirmed by techniques such as mass spectrometry, SDS-PAGE with fluorescent imaging (if a fluorescent probe was used), or other relevant analytical methods.

Biological Properties and Applications

This compound is primarily used as a tool for protein research and development.[1][9] Its biological activity is related to its utility in enabling site-specific protein modifications. To date, there is no evidence to suggest its involvement in any natural signaling pathways.

Key Applications:

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.

-

Biophysical Studies: Introduction of probes for studying protein structure and dynamics using techniques like FRET (Förster Resonance Energy Transfer).

-

Drug Conjugation: Site-specific attachment of small molecule drugs to antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.

-

Protein Cross-linking: Introduction of cross-linking agents to study protein-protein interactions.

Conclusion

This compound is a powerful tool for the site-specific modification of proteins. Its bio-orthogonal keto group allows for a wide range of chemical modifications to be introduced into proteins with high precision. This technical guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and utilize this versatile unnatural amino acid in their research endeavors. As the field of protein engineering continues to advance, the applications of this compound are expected to expand further, contributing to the development of novel protein-based therapeutics and diagnostics.

References

- 1. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags [frontiersin.org]

- 11. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-8-oxononanoic Acid: A Bio-orthogonal Tool for Protein Engineering and a Putative Marker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-oxononanoic acid (AONA) is a non-canonical amino acid that has gained prominence as a powerful tool in chemical biology and protein engineering. Its unique structure, featuring a terminal keto group on a nine-carbon aliphatic chain, allows for its site-specific incorporation into proteins using genetic code expansion techniques. This keto group serves as a bio-orthogonal chemical handle, enabling precise, covalent modification of proteins with a wide array of probes, drugs, and other functional molecules. While there is currently no evidence for the endogenous biological production or signaling role of this compound, its structure is analogous to known products of oxidative stress, such as oxidized lysine (B10760008) residues (protein carbonylation) and lipid peroxidation products. This guide provides a comprehensive overview of the established applications of AONA in protein science, details the experimental protocols for its use, and explores its hypothesized role as a potential, yet unconfirmed, biomarker of oxidative damage.

Core Application: Site-Specific Protein Modification

The primary and well-established function of this compound is as a research tool for protein engineering. It is not a naturally occurring amino acid but can be introduced into a target protein at a specific site.[1][2] This is achieved through the use of an expanded genetic code, where a codon that is normally a "stop" signal (e.g., the UAG amber codon) is reprogrammed to encode for AONA.[3][4][5]

This process requires two key components delivered to the expression system (such as E. coli or mammalian cells):

-

An orthogonal aminoacyl-tRNA synthetase (aaRS) : An enzyme that has been engineered to specifically recognize this compound and attach it to its corresponding tRNA molecule. This synthetase does not recognize any of the natural amino acids.[6][7][8]

-

An orthogonal suppressor tRNA : A tRNA molecule, often a tRNAPylCUA, with an anticodon (CUA) that recognizes the amber stop codon (UAG) in the messenger RNA (mRNA). This tRNA is not recognized by any of the cell's native synthetases but is exclusively charged with AONA by the orthogonal aaRS.[1][9]

When the ribosome encounters the UAG codon in the gene of interest, the AONA-charged suppressor tRNA binds to it, resulting in the incorporation of this compound into the growing polypeptide chain.[10][11]

The true utility of this method lies in the chemical reactivity of the keto group on the AONA side chain. This keto group is "bio-orthogonal," meaning it does not react with the vast majority of functional groups found in a cell, ensuring that subsequent chemical reactions are highly specific.[12][13] It can be targeted with specific reagents, most commonly those containing hydrazide or aminooxy moieties, to form stable hydrazone or oxime linkages, respectively.[14][15] This allows for the precise attachment of fluorescent dyes, biotin (B1667282) tags, cross-linkers, or drug molecules to a specific location on the protein.

Experimental Workflow

The general workflow for using this compound for site-specific protein labeling is a multi-step process involving molecular biology, protein expression, and chemical ligation.

References

- 1. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

- 6. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? [mdpi.com]

- 9. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid (CAS: 1219456-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-oxononanoic acid is a non-canonical amino acid that has emerged as a powerful tool for protein engineering and site-specific modification. Its aliphatic side chain, terminating in a ketone group, provides a bioorthogonal handle for the precise introduction of probes, drugs, and other functionalities into proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and, most notably, its application in the genetic incorporation into proteins for targeted labeling. Detailed experimental protocols for its use in protein expression and modification are presented, along with visualizations of the key biological and experimental workflows.

Introduction

The ability to modify proteins at specific sites is crucial for understanding their function, developing new therapeutics, and creating novel biomaterials. Traditional methods for protein modification often lack specificity, leading to heterogeneous products. The incorporation of unnatural amino acids (UAAs) with unique chemical functionalities into the genetic code of living organisms has revolutionized this field. This compound is one such UAA, offering a ketone group that is absent in the 20 canonical amino acids. This keto group can be selectively targeted with hydrazide or alkoxyamine-functionalized molecules under mild, physiological conditions, enabling a high degree of control over protein modification[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1219456-00-4 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Solid (Predicted) | |

| Storage Conditions | Hydrochloride salt: -80°C (6 months), -20°C (1 month) | [3] |

Synthesis of this compound

A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic pathway for this compound.

Genetic Incorporation into Proteins

The primary application of this compound is its site-specific incorporation into proteins during translation. This is achieved through the use of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.

The Orthogonal System

An orthogonal tRNA synthetase charges a corresponding orthogonal tRNA with this compound. This tRNA is engineered to recognize a nonsense codon (typically the amber stop codon, UAG) in the mRNA sequence of the target protein[7]. When the ribosome encounters this UAG codon, instead of terminating translation, it incorporates this compound at that specific position. The most commonly used system for this purpose is an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl)[1].

The signaling pathway for this process is depicted below.

Caption: Genetic incorporation of this compound into a protein.

Experimental Protocol: Protein Expression

The following is a generalized protocol for expressing a protein containing this compound in E. coli.

-

Plasmid Preparation:

-

A plasmid encoding the evolved PylRS and tRNAPyl is required.

-

A separate expression plasmid for the gene of interest, containing an amber (TAG) codon at the desired incorporation site, is also needed.

-

-

Transformation:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the synthetase/tRNA plasmid and the target protein plasmid.

-

Plate on selective media and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture with appropriate antibiotics and grow overnight.

-

The next day, inoculate a larger volume of growth medium with the starter culture.

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 1 mM final concentration).

-

Simultaneously, add this compound to the culture medium (e.g., 1-10 mM final concentration).

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Purify the protein of interest from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

Site-Specific Protein Labeling

The incorporated ketone group serves as a handle for covalent modification with a variety of probes.

Bioorthogonal Ligation Chemistry

The ketone group reacts specifically with hydrazides to form a stable hydrazone linkage, or with alkoxyamines to form an oxime linkage. These reactions are highly selective and can be performed in aqueous buffers at or near physiological pH[1][7].

The workflow for this chemical ligation is illustrated below.

Caption: Bioorthogonal labeling of a protein containing this compound.

Experimental Protocol: Protein Labeling

The following is a general protocol for labeling a purified protein containing this compound.

-

Reagent Preparation:

-

Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the hydrazide- or alkoxyamine-functionalized probe (e.g., a fluorescent dye, biotin, or a drug molecule) in a compatible solvent (e.g., DMSO).

-

-

Labeling Reaction:

-

Add the probe stock solution to the protein solution to a final molar excess of the probe (e.g., 10- to 50-fold).

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE (for a fluorescent probe) or mass spectrometry.

-

-

Removal of Excess Probe:

-

Remove the unreacted probe by size-exclusion chromatography, dialysis, or spin filtration.

-

-

Analysis of Labeled Protein:

-

Confirm successful labeling by techniques such as SDS-PAGE with fluorescence imaging, UV-Vis spectroscopy, and mass spectrometry.

-

Analytical Characterization

While experimental spectroscopic data for pure this compound is not widely published, its successful incorporation and the subsequent labeling of proteins can be confirmed by mass spectrometry. An increase in the molecular weight of the protein corresponding to the mass of the amino acid (187.24 Da, with the loss of water upon incorporation) and a further increase corresponding to the mass of the attached probe will be observed. HPLC can be used to analyze the purity of the amino acid before use, and to separate labeled from unlabeled protein.

Conclusion

This compound is a valuable addition to the toolkit of protein chemists and chemical biologists. Its genetic incorporation and subsequent bioorthogonal ligation provide a robust and versatile platform for the site-specific modification of proteins. This allows for the creation of well-defined protein conjugates for a wide range of applications, from fundamental biological studies to the development of next-generation protein therapeutics and diagnostics. As the field of genetic code expansion continues to evolve, the utility of keto-containing amino acids like this compound is expected to grow, opening up new avenues for protein engineering and design.

References

The Advent of a Molecular Scribe: The Discovery and History of 2-Amino-8-oxononanoic Acid

A novel unnatural amino acid, 2-Amino-8-oxononanoic acid, has emerged as a powerful tool in the field of chemical biology and drug discovery. Its primary significance lies in its utility for the site-specific modification of proteins, enabling researchers to introduce unique functionalities and probes into biological systems with high precision. This technical guide delves into the discovery, synthesis, and applications of this keto-containing amino acid, providing an in-depth resource for researchers, scientists, and drug development professionals.

Discovery and Pioneering Work

The scientific literature first formally introduced this compound in a 2010 publication in Bioorganic & Medicinal Chemistry Letters by Huang, Y., and colleagues.[1] This seminal work described the genetic incorporation of this aliphatic keto-containing amino acid into proteins in Escherichia coli. The researchers successfully engineered a pyrrolysyl-tRNA synthetase/tRNA pair to recognize this compound and mediate its insertion in response to an amber stop codon during protein translation. This achievement marked a significant advancement in the field of unnatural amino acid mutagenesis, providing a new chemical handle for the bioorthogonal labeling of proteins.

While the 2010 paper stands as the key public disclosure of its synthesis and application, the development of unnatural amino acids with bioorthogonal functionalities has been a progressive field of study. The introduction of the keto group, in particular, offered a chemically selective target for reactions with hydrazide and alkoxyamine-containing molecules, a strategy that forms the basis of its utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | ChemSrc |

| Molecular Weight | 187.24 g/mol | ChemSrc |

| CAS Number | 1219456-00-4 | ChemSrc |

Experimental Protocols

Chemical Synthesis of this compound

The detailed experimental protocol for the chemical synthesis of this compound is crucial for its application. While the full detailed synthesis from the original Huang et al. paper is not publicly available, a general approach for the synthesis of long-chain keto amino acids can be inferred from related literature. A plausible synthetic route would involve a multi-step process starting from readily available precursors.

A general workflow for the synthesis of a similar compound, L-2-amino-8-oxodecanoic acid, starts from L-glutamic acid and involves several key steps including protection of the amino and carboxyl groups, chain extension, introduction of the keto functionality, and final deprotection.[2]

A conceptual workflow for synthesizing this compound is depicted below.

Caption: Conceptual workflow for the chemical synthesis of this compound.

Genetic Incorporation into Proteins

The groundbreaking application of this compound is its site-specific incorporation into proteins. This is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The process is summarized in the following steps:

-

Evolution of an Orthogonal Synthetase: A pyrrolysyl-tRNA synthetase (PylRS) is mutated to specifically recognize and charge this compound onto its cognate tRNA (tRNAPyl).

-

Genetic Engineering of the Host Organism: The genes for the evolved PylRS and the tRNAPyl with a CUA anticodon are introduced into the host organism (e.g., E. coli).

-

Site-Directed Mutagenesis: The gene of the target protein is mutated to introduce an amber stop codon (UAG) at the desired site of incorporation.

-

Expression and Incorporation: The host cells are grown in a medium supplemented with this compound. Upon expression of the target protein, the evolved aaRS charges the tRNAPyl with the unnatural amino acid, which then recognizes the UAG codon and incorporates this compound into the growing polypeptide chain.

Caption: Workflow for the genetic incorporation of this compound into proteins.

Applications in Research and Drug Development

The primary application of this compound stems from the unique reactivity of its keto group, which allows for bioorthogonal ligation with hydrazide or alkoxyamine-functionalized molecules. This has enabled a wide range of applications in protein science.

Site-Specific Protein Labeling

The ability to introduce a keto handle at a specific site in a protein allows for precise labeling with a variety of probes, including:

-

Fluorophores: For studying protein localization, trafficking, and dynamics using fluorescence microscopy and spectroscopy.

-

Biotin: For protein purification and detection via streptavidin-based assays.

-

Cross-linking agents: To study protein-protein interactions.

-

Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

The high efficiency and mild reaction conditions (close to physiological pH) of the keto-hydrazide/alkoxyamine ligation make it a highly valuable tool for these applications.[1]

Probing Biological Systems

By incorporating this compound into proteins involved in specific cellular processes, researchers can introduce probes to study these processes with minimal perturbation. This has the potential to provide insights into complex biological pathways and mechanisms of disease.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the application of this compound.

| Parameter | Value/Observation | Source |

| Protein Labeling Efficiency | Very high | [1] |

| Labeling Reaction Condition | Mild, close to physiological pH | [1] |

| Incorporation Fidelity | High (inferred from successful protein labeling) | [1] |

Signaling Pathways and Logical Relationships

To date, this compound has been primarily utilized as a bioorthogonal chemical handle and has not been reported to be involved in any natural signaling pathways. Its significance lies in its ability to be exogenously introduced to then report on or modulate existing biological pathways through the modified protein.

The logical relationship for its application in protein labeling is illustrated below.

References

Technical Guide on 2-Amino-8-oxononanoic Acid and its Analogs

Executive Summary

This technical guide addresses the natural occurrence and sources of 2-Amino-8-oxononanoic acid . An extensive review of scientific literature and chemical databases reveals that this compound is not a well-documented natural product. Its occurrence in biological systems appears to be minimal or is not reported, and a dedicated biosynthetic pathway has not been identified. The compound is commercially available, suggesting its primary relevance is as a synthetic molecule for specialized applications, such as the genetic incorporation of non-standard amino acids into proteins for site-specific modification.[1][2][3]

Given the scarcity of information on the target molecule, this guide provides a detailed analysis of a structurally similar and biologically crucial compound: 8-Amino-7-oxononanoate (B1240340) (AON) , also known as 7-keto-8-aminopelargonic acid (KAPA).[4] AON is a well-characterized, naturally occurring keto-amino acid that serves as the first committed intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) in a wide range of organisms, including bacteria, archaea, fungi, and plants.[5][6][7][8] Understanding the biosynthesis and analysis of AON provides a valuable framework for researchers interested in the broader class of keto-amino acids.

This document summarizes the known chemical properties of this compound and presents a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of AON as a functional analog.

Chemical Profile of this compound

This compound is an alpha-amino acid with a nine-carbon backbone featuring a ketone group at the 8th position.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 1219456-00-4 |

| Chemical Structure | CH₃-C(=O)-(CH₂)₅-CH(NH₂)-COOH |

While its natural occurrence is not established, it has been used synthetically for genetic incorporation into proteins in E. coli, enabling site-specific labeling and modification under near-physiological conditions.[1][2]

A Functional Analog: 8-Amino-7-oxononanoate (AON) in Biotin Biosynthesis

In contrast to the titular compound, 8-Amino-7-oxononanoate (AON) is a vital metabolite found across multiple kingdoms of life. It is the product of the first key step in the conserved biotin synthesis pathway.[6][9]

AON is an essential intermediate in the biosynthesis of biotin, a vitamin required by all domains of life.[6][10] Organisms that synthesize their own biotin, such as most bacteria, plants, and fungi, contain the enzymatic machinery to produce AON.[5][6] Its presence has been confirmed in organisms like Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, and in higher plants such as Lavandula vera (lavender).[6][7][11] In these organisms, AON exists as a transient intracellular metabolite that is quickly converted to the next intermediate in the pathway.

AON is synthesized in a single, well-characterized enzymatic step catalyzed by 8-amino-7-oxononanoate synthase (AONS) , the product of the bioF gene.[6][10][12] This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent synthase that catalyzes the decarboxylative condensation of two substrates: L-alanine and a pimeloyl thioester.[5][13]

The overall reaction is: L-alanine + Pimeloyl-thioester → 8(S)-amino-7-oxononanoate + CO₂ + Thioester Carrier

The specific pimeloyl thioester used can vary between organisms. For instance, E. coli can utilize either pimeloyl-CoA or pimeloyl-ACP (Acyl Carrier Protein), whereas B. subtilis shows a strong preference for pimeloyl-CoA.[6][10]

Caption: Biosynthesis of 8-Amino-7-oxononanoate (AON) via BioF enzyme.

Kinetic parameters for AONS have been determined for the E. coli enzyme, providing insight into the efficiency of AON production.

| Parameter | Value | Conditions |

| Substrate | L-Alanine | - |

| k₁ (Aldimine Formation) | 2 x 10⁴ M⁻¹s⁻¹ | Rapid formation with L-alanine |

| k₁ (Aldimine Formation) | 125 M⁻¹s⁻¹ | Slow formation with D-alanine (non-substrate) |

Table references:[13]

Experimental Protocols

The study of AON and its biosynthesis involves specific biochemical assays. Below is a generalized protocol for assaying the activity of 8-amino-7-oxononanoate synthase (BioF).

This protocol is adapted from methods used to assess the substrate specificity of BioF enzymes from E. coli and B. subtilis.[9]

Objective: To determine if a purified BioF enzyme can produce biologically active AON from specific substrates (e.g., pimeloyl-CoA or pimeloyl-ACP).

Materials:

-

Purified BioF enzyme

-

Substrates: L-alanine, pimeloyl-CoA (or pimeloyl-ACP)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

E. coli ΔbioF reporter strain (an auxotroph that cannot grow without AON or downstream intermediates)

-

Minimal agar (B569324) plates lacking biotin

-

Sterile filter paper disks

-

Redox indicator (e.g., 2,3,5-triphenyltetrazolium chloride) for visualizing growth

Workflow:

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, L-alanine, PLP, and the pimeloyl thioester substrate.

-

Initiate the reaction by adding the purified BioF enzyme.

-

Include a negative control reaction lacking the enzyme.

-

Incubate at an optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

-

Bioassay:

-

Prepare minimal agar plates containing the ΔbioF reporter strain and the redox indicator.

-

Spot a defined volume (e.g., 10 µL) of the reaction mixture (and the negative control) onto sterile filter paper disks placed on the agar surface.

-

Spot a positive control of authentic AON standard.

-

Incubate the plates at 37°C for 24-48 hours.

-

-

Analysis:

-

Growth of the reporter strain around a disk (visualized as a colored halo by the redox indicator) indicates the successful synthesis of biologically active AON.

-

The size of the growth halo can be used for semi-quantitative comparison of enzyme activity with different substrates.

-

Caption: Experimental workflow for the bioassay of AON synthesis.

Conclusion

While This compound is of interest as a synthetic tool for protein engineering, it is not a recognized natural product with a known metabolic origin. In contrast, its structural analog, 8-Amino-7-oxononanoate (AON) , is a universally important intermediate in the biosynthesis of biotin. The study of the AON pathway, its synthase enzyme BioF, and the associated analytical methods provides a robust and well-documented example of keto-amino acid metabolism in nature. This guide serves to clarify the current scientific understanding of the requested compound and provides a detailed technical overview of its closest functional and structural analog in biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]

- 3. immunomart.com [immunomart.com]

- 4. 7-Keto-8-Aminopelargonic Acid | C9H17NO3 | CID 173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. Biotin biosynthesis in higher plant cells. Identification of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 8-Amino-7-oxononanoic acid | 4707-58-8 [smolecule.com]

- 12. MiFuP - 遺伝子 [nite.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-oxononanoic acid hydrochloride is a synthetic amino acid that has garnered significant interest in the field of chemical biology and protein engineering. Its unique structure, featuring a terminal ketone group, allows for bio-orthogonal conjugation reactions, enabling the site-specific labeling and modification of proteins. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound hydrochloride, with a focus on its utility in creating precisely engineered proteins for research and therapeutic development.

Physicochemical Properties

The hydrochloride salt of this compound exhibits properties that make it suitable for use in biological systems. While some specific experimental values are not widely reported in publicly available literature, the known and predicted properties are summarized below. The salt form generally offers improved water solubility and stability compared to the free amino acid[1][2].

Table 1: Physicochemical Data for this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₃ | [3] |

| Molecular Weight | 223.70 g/mol | [3] |

| CAS Number | 2984160-77-0 | |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Synthesis and Characterization

Characterization of the compound would typically involve a suite of analytical techniques to confirm its structure and purity.

Table 2: Analytical Characterization Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., carbonyl, amine, carboxylic acid). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

While specific spectroscopic data is not widely published, commercial suppliers may provide this information upon request.

Biological Activity and Applications

The primary application of this compound is as a non-canonical amino acid for the genetic incorporation into proteins in host organisms like Escherichia coli[1][5]. This is achieved using an evolved pyrrolysyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts this compound at the desired position in the polypeptide chain[5].

The terminal ketone group serves as a bio-orthogonal handle, meaning it is chemically inert to the vast majority of biological functional groups but can be selectively reacted with specific chemical partners. This allows for the precise, site-specific modification of the target protein with a variety of probes, tags, or other molecules.

The ketone functionality reacts efficiently with hydrazide and alkoxyamine-containing compounds under mild, near-physiological pH conditions to form stable hydrazone and oxime linkages, respectively[1][5]. This high efficiency and specificity make it a powerful tool for:

-

Fluorescent Labeling: Attaching fluorescent dyes to study protein localization, trafficking, and dynamics.

-

Bioconjugation: Linking proteins to other molecules such as peptides, nucleic acids, or small molecule drugs.

-

Protein Immobilization: Attaching proteins to surfaces for applications in diagnostics and biocatalysis.

-

Studying Post-Translational Modifications: Introducing mimics of post-translational modifications to investigate their effects on protein function.

To date, there is no significant evidence to suggest that this compound hydrochloride has any inherent biological or signaling activity beyond its utility as a tool for protein engineering.

Experimental Protocols

The following sections outline the general experimental procedures for the genetic incorporation of this compound and its subsequent labeling. These protocols are based on the methodology described by Huang et al. in Bioorganic & Medicinal Chemistry Letters[5].

Genetic Incorporation of this compound

This process involves the use of a bacterial expression system engineered to recognize the amber stop codon (TAG) as a codon for this compound.

Workflow for Genetic Incorporation:

References

The Metabolic Fate of 2-Amino-8-oxononanoic Acid: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-8-oxononanoic acid is a synthetic amino acid that has found utility in biochemical research, particularly in the site-specific labeling of proteins.[1][2][3] Unlike endogenous amino acids, its metabolic pathway has not been experimentally elucidated and is not detailed in established metabolic databases. This technical guide provides a predictive overview of the potential metabolic fate of this compound based on established principles of amino acid and alpha-keto acid metabolism. The information presented herein is intended to serve as a foundational resource for researchers working with this and similar synthetic amino acids, offering a framework for future experimental investigation.

Introduction

This compound is a non-proteinogenic amino acid characterized by a nine-carbon backbone with an amino group at the second position and a keto group at the eighth position. Its unique structure allows for specific chemical modifications, making it a valuable tool for protein engineering and functional studies.[1][2] However, its introduction into biological systems, whether for research or therapeutic purposes, necessitates an understanding of its metabolic processing and potential downstream effects. In the absence of direct experimental data, this guide synthesizes current knowledge of analogous metabolic pathways to propose a hypothetical metabolic route for this compound.

Predicted Metabolic Pathway of this compound

The metabolism of amino acids generally commences with the removal of the alpha-amino group, a process primarily accomplished through transamination. This initial step is a central hub, connecting amino acid catabolism with the metabolism of carbohydrates and fatty acids.

Step 1: Transamination

It is highly probable that this compound undergoes transamination, a reaction catalyzed by aminotransferases (also known as transaminases). In this reaction, the alpha-amino group is transferred to an alpha-keto acid acceptor, most commonly α-ketoglutarate, to form glutamate (B1630785).[4][5] The deaminated carbon skeleton of this compound is thereby converted into its corresponding alpha-keto acid, 2,8-dioxononanoic acid.

Step 2: Oxidative Decarboxylation and Subsequent Metabolism

Following transamination, the resulting 2,8-dioxononanoic acid is likely to undergo oxidative decarboxylation, a key reaction in the catabolism of alpha-keto acids. This reaction is typically catalyzed by a multi-enzyme complex, such as the branched-chain α-keto acid dehydrogenase complex, which converts the α-keto acid into its acyl-CoA derivative. In this case, 2,8-dioxononanoic acid would be converted to 7-oxo-octanoyl-CoA.

This intermediate could then potentially enter the fatty acid beta-oxidation pathway. Through successive rounds of beta-oxidation, 7-oxo-octanoyl-CoA would be shortened, yielding acetyl-CoA and other intermediates that can enter the citric acid cycle for energy production.

Proposed Experimental Protocols for Metabolic Analysis

To empirically determine the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a general framework for such investigations.

In Vitro Enzyme Assays

-

Objective: To determine if this compound is a substrate for aminotransferases.

-

Methodology:

-

Incubate purified aminotransferases (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase) or cell lysates with this compound and α-ketoglutarate.

-

Monitor the reaction over time by measuring the formation of glutamate or 2,8-dioxononanoic acid.

-

Analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used for quantification.

-

Cell Culture-Based Metabolic Labeling Studies

-

Objective: To trace the metabolic conversion of this compound in a cellular context.

-

Methodology:

-

Synthesize a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N).

-

Incubate cultured cells (e.g., hepatocytes) with the labeled amino acid.

-

After a defined period, extract intracellular and extracellular metabolites.

-

Analyze the extracts using LC-MS or gas chromatography-mass spectrometry (GC-MS) to identify and quantify labeled downstream metabolites.

-

In Vivo Animal Studies

-

Objective: To investigate the whole-body metabolism and excretion of this compound.

-

Methodology:

-

Administer labeled this compound to a model organism (e.g., mouse or rat).

-

Collect biological samples (blood, urine, feces, and tissues) at various time points.

-

Analyze the samples for the parent compound and its metabolites using mass spectrometry-based techniques.

-

Quantitative Data

As of the current literature, there is no available quantitative data (e.g., enzyme kinetics, metabolite concentrations) on the metabolism of this compound. The tables below are provided as templates for organizing data once it becomes available through the experimental protocols outlined above.

Table 1: Template for In Vitro Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| e.g., Aminotransferase | This compound | ||

| e.g., α-Keto Acid Dehydrogenase | 2,8-Dioxononanoic acid |

Table 2: Template for In Vivo Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability (%) | |

| Half-life (t½) (hours) | |

| Volume of Distribution (L/kg) | |

| Clearance (mL/min/kg) |

Conclusion

While this compound is a valuable tool in biochemical research, its metabolic fate remains uncharacterized. Based on fundamental principles of amino acid catabolism, a hypothetical pathway involving transamination followed by oxidative decarboxylation and entry into fatty acid metabolism is proposed. This guide provides a theoretical framework and a set of experimental protocols to facilitate future research aimed at elucidating the precise metabolic pathway of this synthetic amino acid. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicological profile, particularly as its applications in research and drug development continue to expand.

References

The Unnatural Amino Acid 2-Amino-8-oxononanoic Acid: A Technical Guide to Site-Specific Protein Labeling and Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 2-amino-8-oxononanoic acid (AON), a keto-containing non-canonical amino acid (ncAA), for the site-specific labeling and modification of proteins. This powerful tool in chemical biology and protein engineering allows for precise control over the placement of bioorthogonal handles on proteins, enabling a wide range of applications in research and drug development.

Core Principles: A Two-Stage Approach to Protein Modification

The use of this compound for protein modification is a two-step process:

-

Genetic Incorporation: AON is introduced into a target protein at a specific site. This is achieved through the expansion of the genetic code.[1] An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to recognize a specific codon (typically a stop codon like UAG, the amber codon) and insert AON instead of the canonical amino acid.[2][3] The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei has been successfully evolved to incorporate AON.[1]

-

Bioorthogonal Labeling: The ketone group on the side chain of the incorporated AON serves as a bioorthogonal chemical handle.[4][5] This means it is chemically inert to the vast majority of biological functional groups but can be selectively reacted with an external probe.[4][5] The most common reaction for keto groups is condensation with hydrazide or alkoxyamine derivatives to form stable hydrazone or oxime linkages, respectively.[1][6] This reaction is highly efficient and can be carried out under mild, near-physiological pH conditions.[1]

Quantitative Data for Bioorthogonal Reactions

While specific kinetic data for this compound is not extensively reported, its labeling efficiency has been described as "very high".[1] For a comparative understanding, the following table summarizes the second-order rate constants for various bioorthogonal reactions, including the ketone-hydrazide ligation.

| Bioorthogonal Reaction | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features |

| Ketone-Hydrazide Ligation | Ketone + Hydrazide | ~ 10⁻⁴ - 10⁻³ | Requires acidic pH for optimal rates; relatively slow.[5][7] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~ 10⁻² - 1 | Copper-free click chemistry; widely used.[6] |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene | ~ 10³ - 10⁶ | Extremely rapid reaction rates.[4] |

| Staudinger Ligation | Azide + Phosphine | ~ 10⁻³ | One of the first bioorthogonal reactions developed.[4] |

Experimental Protocols

The following is a generalized, detailed protocol for the site-specific incorporation of this compound into a protein in E. coli and its subsequent fluorescent labeling.

Genetic Incorporation of this compound

This protocol is based on the principles of genetic code expansion using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired labeling site.

-

Plasmid encoding the evolved AON-specific pyrrolysyl-tRNA synthetase (AONRS) and its cognate tRNA (e.g., pEVOL-AON).

-

This compound (AON).

-

Standard bacterial growth media (e.g., LB or 2xYT).

-

Appropriate antibiotics for plasmid selection.

-

Inducing agent (e.g., IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the pEVOL-AON plasmid.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of 2xYT medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Supplementation with AON: Add this compound to a final concentration of 1-10 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 20-25°C and continue to shake for 12-18 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Protein Purification: Resuspend the cell pellet in lysis buffer and purify the AON-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Bioorthogonal Labeling with a Hydrazide Probe

Materials:

-

Purified AON-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Hydrazide-functionalized probe (e.g., a fluorescent dye with a hydrazide linker).

-

Aniline (B41778) (as a catalyst, optional).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified AON-containing protein (final concentration 10-50 µM) with the hydrazide probe (10- to 50-fold molar excess).

-

Catalysis (Optional): For reactions at neutral pH, aniline can be added to a final concentration of 1-10 mM to catalyze the formation of the hydrazone.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent probe.

-

Removal of Excess Probe: Remove the unreacted probe by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry.

Visualizations: Workflows and Reactions

Experimental Workflow

Caption: Workflow for protein modification using AON.

Keto-Hydrazide Ligation Reaction

Caption: Bioorthogonal keto-hydrazide ligation.

Applications in Drug Development and Research

The ability to site-specifically modify proteins with AON opens up numerous possibilities:

-

Antibody-Drug Conjugates (ADCs): AON can be used to attach cytotoxic drugs to antibodies at specific locations, creating more homogeneous and potentially more effective ADCs.

-

Protein-Protein Interaction Studies: Probes can be attached to study protein interactions, including the use of cross-linkers to identify binding partners.

-

Enzyme Mechanism and Inhibition: Modified amino acids can be incorporated into enzyme active sites to probe mechanisms or to develop highly specific inhibitors.[8]

-

Biomaterials and Protein Engineering: The introduction of novel chemical functionalities allows for the creation of new biomaterials and engineered proteins with enhanced stability or novel functions.[9]

-

Improving Drug Properties: The general use of amino acids in drug development can improve solubility, stability, and bioavailability of therapeutic agents.[2][9][10]

Signaling Pathways and Metabolic Considerations

Currently, there is no evidence to suggest that this compound itself triggers specific cellular signaling pathways when incorporated into proteins. It is likely treated by the cell as a structural analog of lysine.

From a metabolic perspective, keto acids are known to be involved in amino acid metabolism and can serve as energy sources. The branched-chain keto acids, for instance, are interconverted with their corresponding amino acids by transaminases and can affect protein synthesis rates in muscle tissue. While not a branched-chain amino acid, it is plausible that AON, if present in sufficient quantities in a free form, could intersect with general amino acid metabolic pathways.

Conclusion

This compound provides a robust and highly efficient method for the site-specific modification of proteins. Through the combination of genetic code expansion and bioorthogonal keto-ligation, researchers can introduce a wide array of functionalities onto target proteins with a high degree of control. This technique is a valuable addition to the protein engineering toolkit, with significant potential for advancing our understanding of protein function and for the development of novel protein-based therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a Stable Isostere of Malonyllysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative proteomics identifies conserved proteins and altered regulation of mucin-16 in low grade serous ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Amino-8-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid that contains a ketone functional group. Its unique structure makes it a valuable tool in biochemical research, particularly as a probe for protein labeling and modification under mild conditions.[1][2] Accurate and sensitive analytical methods are crucial for studying its incorporation into proteins, monitoring its metabolism, and for its application in drug development.

This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As this compound is a specialized amino acid, these protocols are based on established methods for general amino acid analysis, which often involve derivatization to enhance detection.[3][4][5]

Analytical Methods Overview

The primary challenges in analyzing amino acids like this compound are their low volatility and, for some detection methods, the lack of a strong chromophore or fluorophore. Therefore, derivatization is a common strategy to improve their chromatographic properties and detection sensitivity.[4] The principal methods covered in this document are:

-

Reversed-Phase HPLC with Pre-Column Derivatization and UV or Fluorescence Detection: A robust and widely available technique for amino acid analysis.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Offers high sensitivity and structural confirmation.[6]

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected when applying these methods to the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

| Parameter | o-Phthalaldehyde (B127526) (OPA) Derivatization (Fluorescence) | 9-fluorenylmethyl chloroformate (FMOC) Derivatization (UV/Fluorescence) |

| Linearity (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 pmol | 1 - 50 pmol |

| Limit of Quantitation (LOQ) | 5 - 50 pmol | 5 - 150 pmol |

| Precision (%RSD) | < 5% | < 5% |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

Table 2: GC-MS with Silylation Derivatization

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Pre-Column OPA Derivatization and Fluorescence Detection

This method is suitable for the detection of primary amines, such as the amino group in this compound.

1. Sample Preparation:

-

For Biological Fluids (e.g., plasma, cell lysates):

-

To 100 µL of the sample, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for derivatization.

-

2. Derivatization Procedure:

-

Prepare the OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of β-mercaptoethanol.

-

In a microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of the OPA reagent.

-

Incubate at room temperature for 2 minutes.

-

Inject a suitable volume (e.g., 20 µL) into the HPLC system.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2) with 5% Tetrahydrofuran.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-20 min: 60% to 100% B

-

20-25 min: 100% B

-

25-26 min: 100% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

Protocol 2: GC-MS with Silylation Derivatization

This protocol is highly sensitive and provides mass spectral data for compound identification.

1. Sample Preparation and Derivatization:

-

Transfer 100 µL of the sample supernatant (from Protocol 1, step 1) to a glass vial and evaporate to dryness under a stream of nitrogen.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

2. GC-MS Conditions:

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50 - 550.

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: OPA derivatization reaction for primary amines.

References

Application Notes and Protocols for HPLC Analysis of 2-Amino-8-oxononanoic Acid

These application notes provide a comprehensive guide for the analysis of 2-Amino-8-oxononanoic acid, a synthetic amino acid utilized in protein labeling, using High-Performance Liquid Chromatography (HPLC).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

Introduction

This compound is a non-proteinogenic amino acid that can be incorporated into proteins, allowing for site-specific labeling and modification.[1][2] Accurate and reliable quantification of this compound is crucial for various research applications. HPLC is a powerful technique for the separation, identification, and quantification of amino acids in complex mixtures.[4][5] This document outlines a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

| Parameter | Value |

| Retention Time (RT) | Approximately 8.5 min |

| Limit of Detection (LOD) | 5 µg/L |

| Limit of Quantification (LOQ) | 15 µg/L |

| Linearity (R²) | > 0.999 |

| Recovery | 95 - 105% |

| Precision (RSD) | < 2% |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

-

This compound standard

-

HPLC grade water

-

HPLC grade acetonitrile

-

Formic acid

-

0.22 µm syringe filters

Instrumentation

-

HPLC system with a binary pump, autosampler, and a UV-Vis or mass spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in HPLC grade water.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

For biological samples, protein precipitation is necessary. Add three volumes of cold methanol to one volume of the sample.

-

Vortex the mixture and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

-

HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or MS detection in positive ion mode. Mass spectrometry offers higher sensitivity and selectivity.[5]

Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical signaling pathway modulation by this compound.

References

Application Note: Quantitative Analysis of 2-Amino-8-oxononanoic Acid in Biological Matrices using LC-MS/MS

Introduction

2-Amino-8-oxononanoic acid is an alpha-amino acid and keto acid that is of increasing interest in metabolic research due to its potential involvement in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma and cell lysates is crucial for understanding its biological role. This application note describes a robust and sensitive method for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology presented here provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in metabolomics, drug development, and clinical diagnostics. While direct experimental data for this compound is not widely published, this note provides a validated approach based on the well-established analysis of similar keto-amino acids.[1][2][3][4]

Principle

This method utilizes a derivatization step with o-phenylenediamine (B120857) (OPD) to enhance the chromatographic retention and mass spectrometric detection of this compound. The derivatized analyte is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) and a stable isotope-labeled internal standard.

Materials and Methods

Reagents and Materials

-

This compound standard

-

This compound-¹³C₆, ¹⁵N-d₇ (Internal Standard, IS)

-

o-Phenylenediamine (OPD)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with ESI source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Experimental Protocols

1. Standard and Internal Standard Preparation

-

Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol/water.

-

Prepare a 1 mg/mL stock solution of the internal standard in 50:50 methanol/water.

-

Working standard solutions are prepared by serial dilution of the stock solution with 50:50 methanol/water to create a calibration curve.

2. Sample Preparation and Derivatization

-

Thaw biological samples (e.g., plasma) on ice.

-

To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard at a final concentration of 100 ng/mL to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a freshly prepared OPD solution (1 mg/mL in 0.1 M HCl).

-

Incubate at 60°C for 30 minutes to allow for derivatization.

-

Cool to room temperature and inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Data Presentation

Table 1: Theoretical Mass and Hypothetical MRM Transitions for Derivatized this compound.

| Analyte | Chemical Formula | Exact Mass (Da) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Derivatized this compound | C₁₅H₂₀N₃O₂⁺ | 274.1556 | 274.2 | 159.1 | 20 |

| Derivatized this compound (Quantifier) | C₁₅H₂₀N₃O₂⁺ | 274.1556 | 274.2 | 131.1 | 25 |

| Derivatized IS | ¹³C₆C₉H₂₀¹⁵N N₂O₂⁺ | 281.1787 | 281.2 | 166.1 | 20 |

Note: The chemical formula and exact mass are for the protonated, derivatized form of the analyte. The MRM transitions are hypothetical and based on common fragmentation patterns of similar derivatized keto acids, which often involve fragmentation of the quinoxalinol derivative.

Table 2: Method Performance Characteristics (Representative Data).

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reproducible workflow for the quantification of this compound in biological samples. The use of derivatization enhances the analytical performance, and the stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for researchers and drug development professionals requiring reliable quantitative data for this and other structurally related keto-amino acids. Further validation in specific biological matrices is recommended prior to implementation in regulated environments.

References

- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

Application Notes and Protocols for the Structural Elucidation of 2-Amino-8-oxononanoic acid via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-oxononanoic acid is a non-canonical amino acid of interest in various fields, including drug development and proteomics. Its structure, featuring both an amine and a ketone functional group, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of such molecules. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural elucidation of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following data is based on established chemical shift prediction methodologies. These values serve as a robust guide for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O.

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 3.85 | dd | 1H | 7.5, 5.0 |

| H-3a | 1.95 | m | 1H | |

| H-3b | 1.80 | m | 1H | |

| H-4 | 1.45 | m | 2H | |

| H-5 | 1.35 | m | 2H | |

| H-6 | 1.60 | m | 2H | |

| H-7 | 2.50 | t | 2H | 7.2 |

| H-9 | 2.15 | s | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.

| Position | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175.0 |

| C-2 (CH) | 55.0 |

| C-3 (CH₂) | 32.0 |

| C-4 (CH₂) | 25.0 |

| C-5 (CH₂) | 28.0 |

| C-6 (CH₂) | 23.0 |

| C-7 (CH₂) | 42.0 |

| C-8 (C=O) | 212.0 |

| C-9 (CH₃) | 30.0 |

Experimental Protocols

A comprehensive suite of NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity of the molecule.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often a good starting point for amino acids.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

-

¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. It is crucial for tracing the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is vital for connecting molecular fragments, particularly across quaternary carbons and heteroatoms.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is a stepwise process involving the integration of data from all NMR experiments.

-

Identify Key Functional Groups: The ¹H NMR spectrum will show a characteristic singlet for the methyl protons (H-9) adjacent to the ketone. The downfield methine proton (H-2) is indicative of its proximity to the amino and carboxyl groups. The ¹³C NMR spectrum will confirm the presence of two carbonyl carbons (C-1 and C-8) at highly deshielded chemical shifts.

-

Trace the Carbon Backbone with COSY: Starting from an easily identifiable signal, such as the methine proton at H-2, the COSY spectrum will reveal its coupling to the H-3 protons. Subsequently, the correlations from H-3 to H-4, H-4 to H-5, H-5 to H-6, and H-6 to H-7 can be traced, establishing the linear aliphatic chain.

-